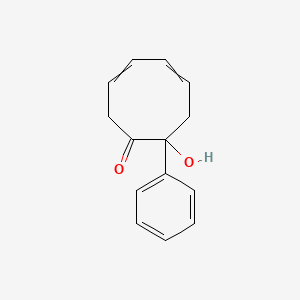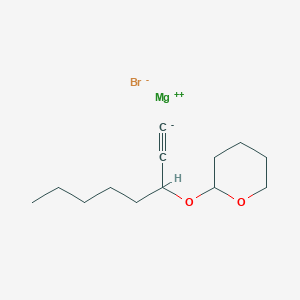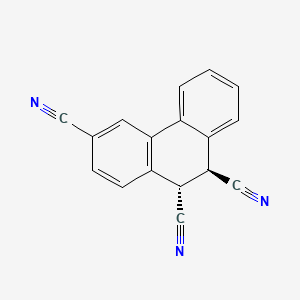
2-Chloro-5,6-dihydroxy-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dihydroxy-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a chlorine atom at the second position and hydroxyl groups at the fifth and sixth positions on the aromatic ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydroxy-L-tyrosine typically involves the chlorination of L-tyrosine followed by hydroxylation. One common method is the use of chlorine gas or sodium hypochlorite as the chlorinating agent, followed by the introduction of hydroxyl groups using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective chlorination and hydroxylation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to hydrogen.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated and dehydroxylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,6-dihydroxy-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dihydroxy-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes such as tyrosinase, which catalyzes the hydroxylation of the aromatic ring. This reaction leads to the formation of reactive intermediates that can modulate various biochemical pathways. The molecular targets and pathways involved include the inhibition of tyrosine hydroxylase and the modulation of neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, which lacks the chlorine and additional hydroxyl groups.
3-Chloro-L-tyrosine: A similar compound with the chlorine atom at the third position.
5-Hydroxy-L-tyrosine: A derivative with a single hydroxyl group at the fifth position.
Uniqueness
2-Chloro-5,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61201-49-8 |
|---|---|
Molecular Formula |
C9H10ClNO5 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-chloro-2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-4-2-6(12)8(14)7(13)3(4)1-5(11)9(15)16/h2,5,12-14H,1,11H2,(H,15,16)/t5-/m0/s1 |
InChI Key |
SZQYTXRNNWOCRS-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1Cl)C[C@@H](C(=O)O)N)O)O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CC(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)




![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)




![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)

